molecular formula C20H34O3 B161184 12(S)-HETrE CAS No. 72710-10-2

12(S)-HETrE

Cat. No. B161184
CAS RN: 72710-10-2
M. Wt: 322.5 g/mol
InChI Key: YYIXZLMPKIFFGQ-ONNNWOQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12(S)-HETrE, also known as 12-hydroxy-5,8,10,14-eicosatetraenoic acid, is a bioactive lipoxygenase metabolite of arachidonic acid (AA). It is an important eicosanoid in the human body and is involved in numerous physiological processes. The synthesis of 12(S)-HETrE has been studied extensively in recent years due to its potential applications in medical research.

Scientific Research Applications

Angiogenesis and Inflammation

12(S)-HETrE, a type of eicosanoid, plays a significant role in angiogenesis and inflammation, particularly in ocular and dermal tissues. It induces Vascular Endothelial Growth Factor (VEGF) expression in microvessel endothelial cells, contributing to angiogenesis, particularly in response to hypoxic injury. This interaction may be crucial in the development of neovascularized tissues, especially in the cornea following hypoxic damage (Mezentsev et al., 2002).

Inhibition of Platelet Reactivity and Thrombosis

12(S)-HETrE has been shown to inhibit thrombus formation without extending bleeding time in murine models. It inhibits platelet activation via the Gαs signaling pathway, with its antiplatelet effects partially dependent on IP signaling. This discovery points towards its potential as a novel regulator of IP signaling, offering avenues for the development of new therapeutics to inhibit platelet function (Tourdot et al., 2017).

Ocular Surface Inflammation

In human studies, increased levels of 12(S)-HETrE have been associated with ocular surface inflammation. Its detection in human tear film, especially in increased levels during inflammation, suggests that 12(S)-HETrE contributes to the inflammation of the ocular surface in humans (Mieyal et al., 2001).

properties

IUPAC Name

(8Z,10E,12S,14Z)-12-hydroxyicosa-8,10,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h8,10-11,13-14,17,19,21H,2-7,9,12,15-16,18H2,1H3,(H,22,23)/b11-8-,13-10-,17-14+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIXZLMPKIFFGQ-ONNNWOQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@@H](/C=C/C=C\CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12(S)-HETrE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
J Yeung, BE Tourdot, R Adili, AR Green… - … , and vascular biology, 2016 - Am Heart Assoc
Objective— Dietary supplementation with polyunsaturated fatty acids has been widely used for primary and secondary prevention of cardiovascular disease in individuals at risk; …
Number of citations: 71 www.ahajournals.org
J Yeung, M Holinstat - Prostaglandins & other lipid mediators, 2017 - Elsevier
Oxygenases, including lipoxygenases and cytochrome P450s, generate an array of structurally diverse oxylipins that modulate distinct biological responses in mammals. Depending on …
Number of citations: 10 www.sciencedirect.com
S Yamamoto, M Nishimura, MS Conners… - … et Biophysica Acta (BBA …, 1994 - Elsevier
The R and S enantiomers of 12-hydroxyeicosatetraenoic acid (12-HETE) exhibit different biological activities. Although they appear to be produced by different enzymatic pathways, …
Number of citations: 36 www.sciencedirect.com
KN Ikei, J Yeung, PL Apopa, J Ceja, J Vesci… - Journal of lipid …, 2012 - ASBMB
Human platelet-type 12-lipoxygenase (12-LOX) has recently been shown to play an important role in regulation of human platelet function by reacting with arachidonic acid (AA). …
Number of citations: 97 www.jlr.org
RA Stoltz, NG Abraham… - Proceedings of the …, 1996 - National Acad Sciences
The activation of nuclear factor (NF)-kappaB by 12(R)-hydroxyeicosatrienoic acid [12(R)-HETrE], an arachidonic acid metabolite with potent stereospecific proinflammatory and …
Number of citations: 88 www.pnas.org
WS Powell, M Hashefi, JR Falck… - Journal of Leucocyte …, 1995 - academic.oup.com
One of the pathways of metabolism of leukotriene B 4 (LTB 4 ) and 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) in leukocytes is oxidation of the 12-hydroxyl group, followed …
Number of citations: 20 academic.oup.com
K Chauhan, D Ravi, JR Falck, RA Stoltz… - Bioorganic & Medicinal …, 1994 - Elsevier
The title autacoids and acetylenic analogs were conveniently prepared from 2-deoxy-D-ribose via Barton deoxygenation, cuprate coupling, and Wittig homologation. 12(R)-HETrE, but …
Number of citations: 2 www.sciencedirect.com
MS Conners, ML Schwartzman, X Quan… - Journal of investigative …, 1995 - Elsevier
Delayed-type hypersensitivity (DTH) reactions are initiated by sensitized T cells. Their progression is dependent upon the local release of various autacoids, including cytokines and …
Number of citations: 6 www.sciencedirect.com
J Yeung, J Vesci, TR Holman, M Holinstat - 2013 - Am Heart Assoc
Introduction Human platelet-type 12-lipoxygenase (12-LOX) has recently been shown to play an important role in regulation of platelet function by reacting with arachidonic acid (AA). It …
Number of citations: 0 www.ahajournals.org
RA Stoltz, MS Conners, ME Gerritsen… - The American journal …, 1996 - ncbi.nlm.nih.gov
12 (R)-Hydroxyeicosatrienoic acid (12 (R)-HETrE), a corneal epithelial derived inflammatory eicosanoid, elicits blood vessel growth into the avascular cornea in the classical corneal …
Number of citations: 31 www.ncbi.nlm.nih.gov

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